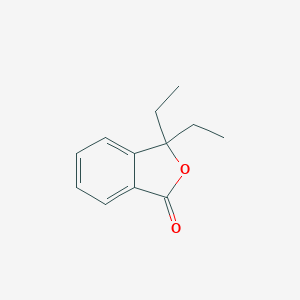

1(3H)-Isobenzofuranone, 3,3-diethyl-

Description

1(3H)-Isobenzofuranone, 3,3-diethyl- is a synthetic derivative of the isobenzofuranone core, characterized by two ethyl groups at the C-3 position. Isobenzofuranones are heterocyclic compounds with a fused benzene and furan ring system, widely studied for their biological activities and synthetic versatility. The diethyl substitution at C-3 distinguishes this compound from natural analogs like 3-butyl-1(3H)-isobenzofuranone (NBP), a clinically used antiplatelet agent .

Properties

CAS No. |

4770-31-4 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3,3-diethyl-2-benzofuran-1-one |

InChI |

InChI=1S/C12H14O2/c1-3-12(4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3 |

InChI Key |

UPWLZDAZAZFPKZ-UHFFFAOYSA-N |

SMILES |

CCC1(C2=CC=CC=C2C(=O)O1)CC |

Canonical SMILES |

CCC1(C2=CC=CC=C2C(=O)O1)CC |

solubility |

0.00 M |

Origin of Product |

United States |

Scientific Research Applications

The primary focus of research on 1(3H)-Isobenzofuranone, 3,3-diethyl- has been its biological interactions. Preliminary studies suggest that it may exhibit antiplatelet activity by interacting with platelet aggregation pathways. This interaction indicates potential therapeutic applications in cardiovascular diseases.

Antimicrobial and Anticancer Properties

In addition to its antiplatelet effects, this compound has been explored for its antimicrobial and anticancer properties. A study synthesized a series of C-3 functionalized isobenzofuranones and evaluated their antiproliferative activity against various cancer cell lines. Results indicated promising anticancer activity, warranting further investigation into its mechanism of action .

Material Science Applications

1(3H)-Isobenzofuranone, 3,3-diethyl- serves as a building block in the synthesis of advanced materials. Its unique structure allows it to be utilized in developing polymers and resins with specific properties tailored for industrial applications. The compound's ability to undergo various chemical reactions—such as oxidation and substitution—further enhances its utility in material science.

Case Study 1: Inhibition of Perforin Function

Research highlighted the role of isobenzofuranones as inhibitors of the perforin protein involved in immune responses. The study demonstrated that derivatives of isobenzofuranone could effectively inhibit perforin lytic activity, suggesting potential applications in immunosuppressive therapies .

Case Study 2: Antiproliferative Activity Assessment

A series of C-3 functionalized isobenzofuranones were synthesized and tested for their antiproliferative activity. The findings indicated that certain modifications to the isobenzofuranone structure significantly enhanced biological activity against cancer cells, providing a basis for future drug development initiatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3-Butyl-1(3H)-Isobenzofuranone (NBP)

- Structure : A natural phthalide found in celery and traditional Chinese herbs like Angelica sinensis, with a linear butyl chain at C-3.

- Activity : Clinically used for ischemic stroke due to antiplatelet, neuroprotective, and antioxidant effects . In vitro studies show its antiplatelet activity surpasses 3-alkyl/alkenyl derivatives (e.g., 3-propyl or 3-pentenyl), but it is less potent than aspirin .

3-Butylidene-1(3H)-Isobenzofuranone

- Structure : An alkenyl-substituted derivative with a conjugated double bond in the C-3 substituent.

- Occurrence : Identified as a volatile compound in veal, contributing to flavor profiles .

- Comparison : The unsaturated butylidene group may enhance electrophilic reactivity compared to the saturated diethyl analog, influencing interactions with biological targets (e.g., thiol groups in enzymes).

3,3-Diethenyl-1(3H)-Isobenzofuranone (CAS 176039-16-0)

- Structure : Features two ethenyl (vinyl) groups at C-3.

- Synthetic Relevance : The unsaturated substituents enable polymerization or further functionalization, contrasting with the chemically stable ethyl groups in 3,3-diethyl- .

- Comparison : The diethenyl derivative’s higher reactivity may limit its pharmaceutical utility compared to the more inert diethyl analog.

Hydroxylated Derivatives

- Examples: 7-Hydroxy-1(3H)-isobenzofuranone: Exhibits weak DPPH radical scavenging activity (IC50 >500 μg/mL), far less potent than quercetin (IC50 3.5 μg/mL) . 4,6-Dihydroxy-1(3H)-isobenzofuranone: Isolated from the fungus Lasiosphaera fenzlii, this compound contributes to hemostatic activity but lacks detailed mechanistic data .

- Comparison : Hydroxyl groups enhance polarity, improving water solubility but reducing membrane permeability compared to alkyl-substituted derivatives like 3,3-diethyl-.

Aromatic and Halogenated Derivatives

- Examples: 3-(4-Chlorophenyl)-7-hydroxyisobenzofuranone (JVPH3): Shows antileishmanial activity by inhibiting parasite topoisomerase II and inducing ROS-mediated apoptosis . 3-(2-Methylphenyl)-1(3H)-isobenzofuranone (CAS 90445-44-6): A synthetic analog with uncharacterized bioactivity, highlighting the versatility of aryl substitutions .

- Comparison : Aromatic substituents may enable π-π stacking with biological targets, whereas alkyl groups like diethyl favor hydrophobic interactions.

Antiplatelet Effects

- NBP : Inhibits platelet aggregation via modulation of arachidonic acid metabolism and PDE activity .

Antimicrobial and Antiparasitic Activity

- JVPH3/JVPH4: Antileishmanial isobenzofuranones induce ROS and Th1 cytokines, with IC50 values in the low micromolar range .

- 7-Hydroxy-3-(2,3-dihydroxybutyl)-1(3H)-isobenzofuranone: Antibacterial against Staphylococcus aureus (MIC ~10 µg/mL) .

- Comparison : Diethyl substitution’s lack of polar groups may limit antimicrobial potency compared to hydroxylated or halogenated analogs.

Cytotoxicity

- 4-(Methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone: Cytotoxic against KB cells (IC50 6 µg/mL) via undefined mechanisms .

- Comparison : The diethyl derivative’s lack of electron-withdrawing groups (e.g., methoxy) may reduce cytotoxicity.

Preparation Methods

Base-Promoted Cyclization of o-Hydroxyaryl Acetic Acid Derivatives

The lactonization of diethyl-substituted o-hydroxyaryl acetic acid esters represents a direct route to 3,3-diethyl-1(3H)-isobenzofuranone. In a protocol adapted from benzofuran-2(3H)-one syntheses, caesium carbonate (Cs₂CO₃) in toluene at 50°C induces intramolecular cyclization by deprotonating the hydroxyl group, facilitating nucleophilic attack on the ester carbonyl. For example, treating ethyl 2-hydroxy-3,3-diethylphenylacetate with 4 equivalents of Cs₂CO₃ yields the target lactone in 73% efficiency. Polar solvents like ethanol are avoided due to substrate decomposition.

Table 1: Lactonization Conditions and Outcomes

| Starting Material | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2-hydroxy-3,3-diethylphenylacetate | Cs₂CO₃ (4 eq) | Toluene | 50°C | 73% |

Michael Addition-Lactonization Cascade

Caesium Carbonate-Mediated One-Pot Synthesis

A cascade reaction involving Michael addition followed by lactonization enables the construction of the 3,3-diethyl scaffold. Using N-substituted (o-hydroxy)aryl glycine esters as Michael donors and α,β-unsaturated carbonyl compounds (e.g., methyl acrylate), Cs₂CO₃ promotes both steps in toluene. The diethyl groups are introduced via the glycine ester’s N-alkyl substituents. Epimer separation via chromatography is required for asymmetric products.

Mechanistic Pathway :

-

Michael Addition : The glycine ester’s amine attacks the α,β-unsaturated carbonyl.

-

Lactonization : Base-induced deprotonation triggers cyclization, forming the lactone ring.

Reduction of Nitro- or Bromo-Substituted Phthalimides

Zinc-Mediated Reduction of N-Substituted-4-Nitro-Phthalimides

Adapting methods for 5-phenoxy-1(3H)-isobenzofuranone, nitro-phthalimides are reduced to lactones using zinc in basic conditions. For 3,3-diethyl derivatives, N-ethyl-4-nitro-phthalimide undergoes zinc reduction in aqueous NaOH, yielding the lactone with regioselectivity influenced by the electron-withdrawing phthalimide group. Isomer ratios (5- vs. 6-substituted) range from 79:21 to 83:17, necessitating purification via sequential slurries or recrystallizations.

Table 2: Reduction Conditions for Phthalimide Precursors

| Substrate | Reducing Agent | Base | Isomer Ratio (5:6) | Yield | Reference |

|---|---|---|---|---|---|

| N-Ethyl-4-nitro-phthalimide | Zn powder | NaOH (aq) | 83:17 | 68% |

One-Pot Ester Exchange Method

Catalyst-Driven Esterification-Cyclization

A one-step synthesis from diethyl o-hydroxyaryl acetate esters avoids hydrolysis intermediates. Using a transesterification catalyst (e.g., titanium isopropoxide), the ester exchange concurrently forms the lactone ring. This method minimizes side reactions and streamlines production, though yields are pending optimization for diethyl variants.

Advantages :

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Practicality

| Method | Yield Range | Regioselectivity | Purification Complexity | Scalability |

|---|---|---|---|---|

| Lactonization (Cs₂CO₃) | 73% | High | Moderate | High |

| Zinc Reduction | 68% | Moderate | High | Moderate |

| Ester Exchange | Under study | Low | Low | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-diethyl-1(3H)-isobenzofuranone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of alkyl-substituted isobenzofuranones typically involves nucleophilic substitution or alkylation of the parent compound. For 3,3-diethyl derivatives, a two-step approach is recommended:

Core Formation : Start with phthalic anhydride derivatives and introduce ethyl groups via Grignard reagents or organozinc intermediates under inert atmospheres (e.g., N₂ or Ar) .

Optimization : Adjust solvent polarity (e.g., THF for better solubility of organometallic reagents) and temperature (0–25°C to minimize side reactions). Monitor reaction progress via TLC or HPLC .

- Key Data : For analogous compounds (e.g., 3-butyl derivatives), yields improved from 45% to 72% when using THF instead of diethyl ether .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3,3-diethyl-1(3H)-isobenzofuranone?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H and ¹³C NMR to confirm ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂ adjacent to oxygen) and lactone carbonyl (δ 170–175 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 206.1307 for C₁₂H₁₄O₂) .

- IR : Strong absorption at ~1760 cm⁻¹ for the lactone carbonyl .

Q. How can researchers determine key physical properties (e.g., solubility, melting point) of 3,3-diethyl-1(3H)-isobenzofuranone experimentally?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Predicted values (e.g., 341.8°C for 3-hexyl analogs) should be cross-validated experimentally due to potential discrepancies .

- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) at 25°C, followed by UV-Vis quantification at λₘₐₓ ≈ 270 nm .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for properties like boiling point or density?

- Methodological Answer :

- Validation : Compare Joback/Crippen group-contribution predictions (e.g., boiling point: 341.8°C for 3-hexyl derivatives) with experimental gas chromatography (GC) data .

- Error Analysis : Discrepancies often arise from inaccurate van der Waals volume estimates in alkyl chains. Refine computational models using DFT (e.g., B3LYP/6-31G*) to better approximate steric effects .

Q. How do alkyl substituents (e.g., ethyl vs. hexyl) influence the electronic and steric properties of 3,3-dialkyl-isobenzofuranones?

- Methodological Answer :

- Steric Effects : Use X-ray crystallography to measure dihedral angles between the lactone ring and substituents. For 3-butyl analogs, angles of 15–20° indicate moderate steric hindrance .

- Electronic Effects : Perform Hammett studies by comparing reaction rates (e.g., hydrolysis) of substituted derivatives. Ethyl groups typically exhibit σₚ values near -0.15, indicating weak electron donation .

Q. What computational approaches predict the reactivity of 3,3-diethyl-1(3H)-isobenzofuranone in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Modeling : Calculate frontier molecular orbitals (FMOs) using Gaussian09. The HOMO (-6.2 eV) of 3,3-diethyl derivatives suggests susceptibility to electrophilic attack at the carbonyl oxygen .

- MD Simulations : Simulate solvent interactions (e.g., in DMSO) to assess accessibility of reactive sites .

Q. How can researchers design stability studies to evaluate the degradation pathways of 3,3-diethyl-1(3H)-isobenzofuranone under varying conditions?

- Methodological Answer :

- Accelerated Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS, identifying primary products (e.g., ring-opened dicarboxylic acids) .

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf life. For 3-butyl analogs, activation energy (Eₐ) for hydrolysis was ~45 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.